3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Description

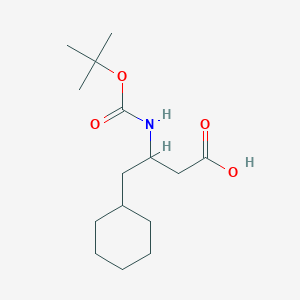

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (CID 20814414) is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a cyclohexyl substituent, and a carboxylic acid moiety. Its molecular formula is C₁₅H₂₇NO₄ (molecular weight: 285.38 g/mol), with the (R)-enantiomer represented by the SMILES string CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CC(=O)O . The InChIKey FIBAFRJLUXGPPW-GFCCVEGCSA-N confirms its stereochemistry and structural uniqueness. Collision cross-section (CCS) data for various adducts, such as [M+H]⁺ (169.1 Ų) and [M-H]⁻ (167.4 Ų), have been computationally predicted but lack experimental validation due to the absence of published literature .

Properties

IUPAC Name |

4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBAFRJLUXGPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173764 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-06-6 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid typically involves the following steps:

Starting Materials: Cyclohexylbutyric acid and tert-butoxycarbonyl chloride are the primary starting materials.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.

Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed:

Oxidation: Amine oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amino acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H27NO4

- Molecular Weight : 285.39 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NC@HCC(=O)O

- InChI Key : FIBAFRJLUXGPPW-GFCCVEGCSA-N

Medicinal Chemistry

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is primarily explored for its role as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that enhance pharmacological properties.

Case Study : A study on related compounds highlighted the synthesis of derivatives that exhibit improved efficacy as NOD2 agonists, which are crucial for modulating immune responses. The compound's ability to influence cytokine production was notably enhanced when structural modifications were applied .

Immunomodulatory Effects

The compound has shown promise in immunology by acting as an immunomodulator. Research indicates that derivatives of this compound can stimulate peripheral blood mononuclear cells (PBMCs), leading to increased cytokine production.

| Compound | Cytokine Production (pg/mL) | EC50 (nM) |

|---|---|---|

| Original | 300 | 77.0 |

| Modified | 500 | 4.6 |

This table illustrates the significant enhancement in immunological activity observed with modified derivatives compared to the original compound .

Drug Development

The compound's structural characteristics make it a valuable candidate for developing drugs targeting neurological disorders, particularly Alzheimer's disease. Its derivatives have been investigated for their ability to inhibit β-secretase (BACE), an enzyme implicated in the pathology of Alzheimer's.

Case Study : A patent describes the use of similar macrocycle derivatives as BACE inhibitors, indicating a pathway for developing therapeutic agents aimed at treating Alzheimer's disease and other forms of dementia .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Enhanced Derivatives : Further modifications could yield compounds with even greater potency and selectivity for specific biological targets.

- Clinical Trials : Investigating the safety and efficacy of these compounds in clinical settings will be crucial for their development as therapeutic agents.

- Broader Applications : Exploring additional applications in fields such as cancer therapy and autoimmune diseases could expand the utility of this compound.

Mechanism of Action

The mechanism by which 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors due to its amino acid structure.

Pathways: It may be involved in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies for this compound are unavailable (as noted in ), its structural features allow for theoretical comparisons with related amino acid derivatives:

Substituent Analysis

Physicochemical Properties

The predicted CCS values for CID 20814414 (Table 1) suggest moderate molecular compactness. For example, the [M+H]⁺ adduct (169.1 Ų) is comparable to linear peptides of similar mass but less compact than bicyclic or aromatic-rich analogues, where CCS values often exceed 180 Ų due to rigid structures.

Table 1: Predicted Collision Cross-Section (CCS) Data

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 286.20128 | 169.1 |

| [M+Na]⁺ | 308.18322 | 174.0 |

| [M-H]⁻ | 284.18672 | 167.4 |

Source: Computational predictions from .

Stereochemical Considerations

The (R)-configuration of the amino group in CID 20814414 may influence biological activity or crystallization behavior compared to its (S)-enantiomer or racemic mixtures. For example, enantiopure Boc-protected amino acids often exhibit distinct pharmacokinetic profiles in drug discovery contexts.

Biological Activity

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (Boc-Amino Acid) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- CAS Number : 886503-06-6

The molecular structure includes a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems.

Target of Action

Research indicates that this compound primarily interacts with specific enzymes and receptors involved in metabolic pathways. Its action is thought to be mediated through:

- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for bacterial metabolism, particularly in multi-drug resistant strains of bacteria like Acinetobacter baumannii .

- Cellular Signaling Pathways : It could modulate signaling pathways associated with cell growth and apoptosis, potentially influencing cancer cell behavior .

Mode of Action

The biological activity of this compound can be attributed to its ability to bind to biomolecules, leading to:

- Disruption of metabolic processes.

- Alteration in gene expression related to cell proliferation and survival.

Antimicrobial Activity

Initial studies have shown that this compound exhibits significant antimicrobial properties. Specifically:

- In vitro Studies : The compound demonstrated inhibitory effects against various strains of bacteria, particularly those resistant to conventional antibiotics .

Anticancer Properties

Preclinical studies suggest that this compound may possess anticancer properties:

- Tumor Growth Inhibition : Experimental models indicate that it can inhibit tumor growth and metastasis in certain cancer types, potentially through apoptosis induction .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Acinetobacter baumannii | |

| Anticancer | Inhibits tumor growth in preclinical models | |

| Enzyme Inhibition | Modulates specific metabolic enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Acinetobacter baumannii. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of the compound are still under investigation. Preliminary data suggest:

- Absorption : The presence of the Boc group enhances absorption rates.

- Metabolism : It is likely metabolized through standard pathways associated with amino acids.

- Toxicity : Toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves coupling tert-butoxycarbonyl (Boc) protecting groups to amino acids or intermediates. For example, Boc-protected analogs like 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid (mp 150–151°C) are synthesized via carbodiimide-mediated coupling or mixed anhydride methods . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (room temp vs. reflux), and stoichiometry of coupling agents (e.g., DCC or EDC). Purity is monitored via HPLC or GC (e.g., >98% purity thresholds in GC analysis for similar Boc-protected compounds) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR : Analyze the Boc group’s tert-butyl protons (1.2–1.4 ppm in -NMR) and the cyclohexyl group’s multiplet signals (1.4–2.0 ppm).

- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to confirm molecular weight (e.g., [M+H]+ ion for Boc-protected analogs) .

- IR : Confirm the presence of carbonyl (C=O) stretches (~1700 cm) from the Boc and carboxylic acid groups .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence reactivity in downstream applications?

Answer: The Boc group acts as a temporary protective group for amines, preventing unwanted side reactions during peptide synthesis or functionalization. Its steric bulk stabilizes the intermediate against nucleophilic attack, and it can be removed under acidic conditions (e.g., TFA or HCl/dioxane) without disrupting acid-labile functional groups .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Answer: Boc-protected compounds are generally stable at neutral pH and room temperature but degrade under prolonged exposure to moisture or strong acids/bases. For example, analogs like cis-4-tert-butylcyclohexylamine hydrochloride require storage at 2–8°C in airtight containers . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured, and what chiral resolution methods are effective?

Answer: Enantiomeric purity is critical for biological activity. Methods include:

Q. What are the challenges in studying this compound’s interactions with biological systems (e.g., enzyme inhibition assays)?

Answer: The Boc group’s hydrophobicity may reduce solubility in aqueous buffers, requiring DMSO or cyclodextrin-based solubilization. Additionally, nonspecific binding to proteins (e.g., serum albumin) can complicate assay interpretation. Pre-incubation with detergents (e.g., Tween-20) or competitive ligands may mitigate this .

Q. How can this compound be incorporated into peptide synthesis, and what coupling strategies minimize racemization?

Answer: Use solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation. Racemization is minimized by:

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for Boc-protected analogs?

Answer: Discrepancies may arise from solvent effects, impurities, or tautomerism. Cross-validate data with computational tools (e.g., DFT-predicted NMR shifts) and compare against structurally similar compounds like 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid .

Q. What strategies enable selective functionalization of the cyclohexyl moiety without Boc deprotection?

Answer: Use mild reaction conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.